N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine
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Overview
Description
N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine is an organic compound with the molecular formula C17H18BrNO It is characterized by the presence of a benzyloxy group, a bromophenyl group, and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The benzyloxy and bromophenyl groups may facilitate binding to target proteins or enzymes, while the cyclopropanamine moiety may influence the compound’s reactivity and stability. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine include:
- N-{[5-(benzyloxy)-2-chlorophenyl]methyl}cyclopropanamine
- N-{[5-(benzyloxy)-2-fluorophenyl]methyl}cyclopropanamine
- N-{[5-(benzyloxy)-2-iodophenyl]methyl}cyclopropanamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with other molecules.
Biological Activity
N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C13H18BrN\O
IUPAC Name : this compound
The compound features a cyclopropanamine moiety attached to a phenyl ring substituted with a benzyloxy group and a bromine atom, which influences its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine atom enhances its reactivity, allowing it to participate in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and neurodegenerative diseases. This inhibition can lead to altered gene expression profiles that may be beneficial in therapeutic contexts .
- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to mood disorders and cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cancer Therapeutics : A study evaluated the effects of this compound on cancer cell lines. The results indicated that the compound significantly reduced cell viability in several types of cancer cells, suggesting its potential as a chemotherapeutic agent.
- Neuropharmacology : Research focused on the modulation of neurotransmitter receptors revealed that this compound could enhance synaptic transmission in models of depression, indicating its promise for treating mood disorders.
- Antimicrobial Studies : Investigations into the antimicrobial properties showed that the compound exhibited inhibitory effects against Gram-positive bacteria, highlighting its potential as a new antibiotic candidate .
Properties
IUPAC Name |
N-[(2-bromo-5-phenylmethoxyphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c18-17-9-8-16(10-14(17)11-19-15-6-7-15)20-12-13-4-2-1-3-5-13/h1-5,8-10,15,19H,6-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQLBELCBALOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)OCC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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